molecular formula C7H3ClN2O4S B6258496 3-chloro-6-nitro-1lambda6,2-benzothiazole-1,1-dione CAS No. 27605-74-9

3-chloro-6-nitro-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B6258496
CAS No.: 27605-74-9
M. Wt: 246.6
InChI Key:
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Description

3-chloro-6-nitro-1lambda6,2-benzothiazole-1,1-dione is a chemical compound with the molecular formula C7H3ClN2O4S and a molecular weight of 246.63 g/mol . This compound is known for its unique structure, which includes a benzothiazole ring substituted with chlorine and nitro groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 3-chloro-6-nitro-1lambda6,2-benzothiazole-1,1-dione typically involves the nitration of 3-chloro-1lambda6,2-benzothiazole-1,1-dione. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position of the benzothiazole ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

3-chloro-6-nitro-1lambda6,2-benzothiazole-1,1-dione undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group, which is already in a highly oxidized state.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and various oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-chloro-6-nitro-1lambda6,2-benzothiazole-1,1-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-chloro-6-nitro-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

3-chloro-6-nitro-1lambda6,2-benzothiazole-1,1-dione can be compared with other benzothiazole derivatives, such as:

    2-aminobenzothiazole: Known for its use in the synthesis of pharmaceuticals and dyes.

    6-nitrobenzothiazole: Studied for its potential biological activities, similar to this compound.

    3-chlorobenzothiazole: Used as an intermediate in the synthesis of various organic compounds.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives .

Properties

CAS No.

27605-74-9

Molecular Formula

C7H3ClN2O4S

Molecular Weight

246.6

Purity

95

Origin of Product

United States

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